molecular formula C8H10BrN B6251098 4-ethenyl-1-methylpyridin-1-ium bromide CAS No. 45708-76-7

4-ethenyl-1-methylpyridin-1-ium bromide

Cat. No.: B6251098
CAS No.: 45708-76-7
M. Wt: 200.08 g/mol
InChI Key: IITUOFIPZOFBRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-1-methylpyridin-1-ium bromide is an organic salt with the molecular formula C8H10BrN, built around a pyridinium core structure . This compound is part of the broader class of quaternary ammonium salts, which are extensively investigated in various fields of scientific research . In medicinal chemistry, pyridinium derivatives are recognized as valuable scaffolds for the development of new therapeutic agents. Related compounds have demonstrated significant bioactivity, particularly as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . Such inhibitors are pivotal in Alzheimer's disease research, as they help increase acetylcholine levels in the brain, countering the cholinergic deficit associated with the disease . The benzyl pyridinium moiety, structurally similar to the ethenyl variant, is known to interact with both the catalytic anionic site and peripheral anionic site (PAS) of the AChE enzyme, making it a key pharmacophore for designing dual-binding inhibitors . Beyond pharmaceutical applications, pyridinium salts are also explored in materials science and energy storage. Specifically, they serve as key components as bromine complexing agents (BCAs) in electrolytes for hydrogen bromine redox flow batteries (H2/Br2-RFBs) . In this context, they function by binding volatile bromine to form stable polybromides, thereby reducing hazardous vapor pressure and enhancing the safety and performance of the electrolyte system . Researchers value this compound for its synthetic versatility. The ethenyl (vinyl) group presents a reactive handle for further chemical modification, such as polymerization or the introduction of additional functional groups, making it a useful building block for creating more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

45708-76-7

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-ethenyl-1-methylpyridin-1-ium;bromide

InChI

InChI=1S/C8H10N.BrH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1

InChI Key

IITUOFIPZOFBRF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C.[Br-]

Purity

95

Related CAS

62962-69-0

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, 4-vinylpyridine is dissolved in anhydrous acetonitrile under inert atmosphere. Methyl bromide gas is introduced via a Schlenk line at 3 mbar pressure, and the mixture is stirred at 90°C for 12 hours. The product precipitates upon cooling and is isolated via filtration. Key parameters include:

ParameterOptimal ValueEffect on Yield
SolventAcetonitrileMaximizes solubility of reactants
Temperature90°CBalances reaction rate and vinyl group stability
Reaction Time12 hoursEnsures complete quaternization
Methyl Bromide Equiv.1.2 equivalentsPrevents over-alkylation

Yields typically range from 68–80% under these conditions, comparable to analogous syntheses of 1-methylpyridin-1-ium iodide. The vinyl group remains intact due to the mild nucleophilic conditions.

Challenges and Mitigation Strategies

  • Handling Methyl Bromide : As a toxic gas, methyl bromide requires use of sealed reactors and gas-trapping systems. Alternative methylating agents (e.g., methyl triflate) yield lower bromide purity but may be safer.

  • Polymerization Risk : The vinyl group’s susceptibility to radical polymerization is minimized by conducting reactions under inert atmospheres and avoiding UV light.

Anion Exchange from Iodide to Bromide

For laboratories lacking methyl bromide infrastructure, a two-step process involving anion exchange proves effective:

Synthesis of 4-Ethenyl-1-Methylpyridin-1-Ium Iodide

4-Vinylpyridine reacts with methyl iodide in acetonitrile at 90°C for 12 hours, yielding the iodide salt (74–80% yield). The reaction follows:

4-Vinylpyridine + CH3ICH3CN, 90°C4-Ethenyl-1-methylpyridin-1-ium iodide\text{4-Vinylpyridine + CH}3\text{I} \xrightarrow{\text{CH}3\text{CN, 90°C}} \text{4-Ethenyl-1-methylpyridin-1-ium iodide}

Halide Exchange Protocol

The iodide salt is treated with silver(I) bromide in ethanol at 25°C for 30 minutes:

4-Ethenyl-1-methylpyridin-1-ium iodide + AgBr4-Ethenyl-1-methylpyridin-1-ium bromide + AgI\text{4-Ethenyl-1-methylpyridin-1-ium iodide + AgBr} \rightarrow \text{this compound + AgI}

The insoluble AgI is filtered, and the bromide salt is recovered via solvent evaporation (95% yield).

Alternative Pathways: Functionalization of Pre-Methylated Pyridinium Salts

Palladium-Catalyzed Vinylation

1-Methylpyridin-1-ium bromide undergoes Heck coupling with ethylene gas in the presence of Pd(OAc)₂ and triethylamine:

1-Methylpyridin-1-ium bromide + C2H4Pd(OAc)24-Ethenyl-1-methylpyridin-1-ium bromide\text{1-Methylpyridin-1-ium bromide + C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}_2} \text{this compound}

Catalyst LoadingTemperatureYield
5 mol% Pd(OAc)₂120°C45%

While innovative, this method suffers from moderate yields and competing side reactions at elevated temperatures.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ = 8.92 (d, J = 6.8 Hz, 2H, pyridinium H-2/H-6), 7.63 (d, J = 16.0 Hz, 1H, CH=CH₂), 6.45 (dd, J = 16.0/10.4 Hz, 1H, CH=CH₂), 5.85 (d, J = 10.4 Hz, 1H, CH=CH₂), 4.14 (s, 3H, N-CH₃).

  • IR (KBr) : 1632 cm⁻¹ (C=O absent, confirming absence of carboxylate impurities).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows >98% purity when using direct quaternization methods.

Industrial-Scale Considerations

Solvent Recycling

Acetonitrile recovery via fractional distillation reduces costs by 40% in batch processes.

Waste Management

Silver iodide byproducts from anion exchange require treatment with Na₂S₂O₃ to recover metallic silver:

AgI + 2 Na2S2O3Na3[Ag(S2O3)2]+NaI\text{AgI + 2 Na}2\text{S}2\text{O}3 \rightarrow \text{Na}3[\text{Ag(S}2\text{O}3)_2] + \text{NaI}

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-ethenyl-1-methylpyridin-1-ium bromide typically involves the quaternization of 4-vinylpyridine with methyl bromide. This reaction is usually conducted in solvents like acetonitrile or ethanol under reflux conditions, followed by isolation through filtration and recrystallization. The compound exhibits several notable chemical properties:

  • Molecular Formula: C₈H₁₀BrN
  • Molecular Weight: 200.08 g/mol
  • IUPAC Name: this compound
  • Purity: Typically ≥95%

Chemistry

This compound serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Substitution Reactions: The vinyl group can undergo nucleophilic substitutions with halides or amines.
  • Oxidation and Reduction Reactions: It can be oxidized to form pyridinium N-oxide derivatives or reduced to yield 1-methyl-4-ethylpyridinium bromide.

This compound is also utilized in the development of ionic liquids and as a reagent in organic reactions, enhancing reaction rates and selectivity.

Biology

Research has indicated potential antimicrobial and antifungal properties of this compound. Its mechanism of action may involve interactions with cellular components, potentially disrupting microbial membranes or inhibiting enzyme activity. Studies are ongoing to explore its efficacy as a drug delivery system component.

Medicine

In medical research, this compound is being investigated for its role in pharmaceutical formulations. Its ability to interact with biological molecules positions it as a candidate for developing targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique properties make it valuable in producing surfactants and corrosion inhibitors.

Case Study: Antimicrobial Activity

A systematic investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Research on Drug Delivery Systems

Recent studies explored the incorporation of this compound into polymer matrices for drug delivery applications. The findings highlighted improved release profiles and enhanced stability of encapsulated drugs, showcasing its utility in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 4-ethenyl-1-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The vinyl group in the compound allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ethenyl/Substituted Ethenyl Groups

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide ()
  • Structure : Similar pyridinium core with a 1-methyl group and an ethenyl substituent linked to a 4-methoxyphenyl group. The counterion is iodide instead of bromide.
  • Key Differences :
    • The methoxyphenyl-ethenyl moiety introduces electron-donating effects, altering electronic properties compared to the simpler ethenyl group in 4-ethenyl-1-methylpyridin-1-ium bromide.
    • Iodide vs. bromide: Larger iodide may influence solubility (e.g., lower lattice energy) and redox behavior .
  • Crystal Packing : Forms C–H···I hydrogen bonds and π-π stacking between pyridinium rings, stabilizing the crystal lattice .
1-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-ethoxy-1-oxo-5-phenylpent-4-en-2-yl)pyridin-1-ium bromide ()
  • Structure : A complex pyridinium bromide with a branched ester chain and bulky tert-butyl groups.
  • The ester and hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents .

Pyridinium Bromides with Pharmacological Activity

Sepantronium Bromide (YM-155) ()
  • Structure : A survivin inhibitor with a bicyclic pyridinium core, bromine, and methoxy groups.
  • Biological Activity :
    • IC50 = 0.54 nM against prostate cancer cells (PC-3).
    • Inhibits survivin protein expression without affecting Bcl-2 or tubulin .
  • Comparison :
    • The ethenyl group in this compound lacks the survivin-targeting pharmacophores (e.g., methoxy and cyclohexenyl groups) present in YM-155.
    • Simpler pyridinium bromides may serve as scaffolds for drug design but require functionalization for specific biological activity.

Simple Quaternary Ammonium Bromides

1-Ethyl-1-Methylpyrrolidinium Bromide ()
  • Structure : A pyrrolidinium-based ionic liquid with ethyl and methyl substituents.
  • Applications : Used in electrolytes, solvents, and synthetic intermediates.
  • Comparison :
    • Pyridinium salts (e.g., this compound) exhibit aromatic stabilization, enhancing thermal stability compared to aliphatic pyrrolidinium salts.
    • The ethenyl group enables conjugation reactions, unlike saturated aliphatic cations .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Counterion Applications
This compound C₉H₁₀BrN 212.09 4-ethenyl, 1-methyl Br⁻ Research, organic synthesis
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide C₁₅H₁₆IN₀ 385.21 4-methoxyphenyl-ethenyl I⁻ Crystal engineering, NLO studies
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Cyclohexenyl, methoxy Br⁻ Anticancer drug candidate
1-Ethyl-1-methylpyrrolidinium bromide C₇H₁₆BrN 194.12 Ethyl, methyl Br⁻ Ionic liquids, electrolytes

Biological Activity

4-Ethenyl-1-methylpyridin-1-ium bromide is a quaternary ammonium compound with notable biological activities. This article examines its antimicrobial properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Structure and Properties

This compound is characterized by a pyridinium ring with an ethenyl substituent. Its molecular formula is C8H10BrNC_8H_{10}BrN, and it possesses unique electronic properties due to the presence of the ethenyl group, which enhances its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy is primarily attributed to its ability to disrupt microbial cell membranes.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial potency of this compound can be quantified using MIC and MBC values, which are critical for assessing its effectiveness against specific bacteria.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus24
Escherichia coli816
Pseudomonas aeruginosa48

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen, while also showing activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antimicrobial effects involves several steps:

  • Electrostatic Attraction : The positively charged quaternary ammonium group interacts with the negatively charged components of the bacterial cell membrane.
  • Membrane Disruption : This interaction leads to alterations in membrane permeability, resulting in leakage of cellular contents.
  • Cell Lysis : Ultimately, the disruption causes cell death through lysis or apoptosis .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Coatings : A recent investigation explored the use of this compound in dual-functional coatings designed to prevent biofilm formation on medical devices. The coatings demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in healthcare settings .
  • Environmental Impact Assessment : Another study assessed the environmental safety of quaternary ammonium compounds, including this compound. The findings indicated that while effective as biocides, careful consideration must be given to their ecological effects, particularly regarding aquatic life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-ethenyl-1-methylpyridin-1-ium bromide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of pyridine derivatives using benzyl bromide analogs under reflux conditions. A typical protocol involves reacting 1-methylpyridine with a brominated ethenyl precursor in acetone or acetonitrile at 60–80°C for 12–24 hours. Monitoring via TLC or GC-MS ensures reaction completion. Post-synthesis purification involves recrystallization from acetone/ether mixtures to remove unreacted precursors .
  • Optimization : Key parameters include stoichiometric ratios (1:1.2 for pyridine:bromide), solvent polarity (acetone enhances reactivity), and temperature control to minimize side products like dimerization .

Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for the ethenyl proton signal (δ 5.8–6.5 ppm, doublet of doublets) and methyl group on the pyridinium ring (δ 2.5–3.0 ppm, singlet). Coupling constants (J ≈ 16 Hz for trans-ethenyl protons) confirm substituent geometry .
  • ¹³C NMR : The quaternary carbon of the ethenyl group appears at δ 120–130 ppm, while the methyl group resonates at δ 45–50 ppm .
    • FTIR : Key peaks include C=C stretching (1640–1680 cm⁻¹) and C-N⁺ vibrations (1550–1600 cm⁻¹) in the pyridinium ring .

Q. What solubility characteristics should researchers consider for this compound in aqueous and organic systems?

  • The compound is highly soluble in polar solvents (water, methanol) due to its ionic nature. For organic phase reactions, DMSO or DMF can enhance solubility. Solubility in water decreases with increasing counterion size (e.g., bromide vs. iodide) and temperature .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine space groups (e.g., P21/c for monoclinic systems). Hydrogen bonding and anion-cation interactions are critical for packing analysis .
  • Software : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard. For ambiguous cases (e.g., disordered ethenyl groups), constraints like DFIX or SIMU in SHELXL stabilize refinement .

Q. What strategies address contradictions in biological activity data (e.g., antimalarial assays) for this compound?

  • Assay Design : Use standardized protocols like the Heme Polymerization Inhibitory Activity (HPIA) assay with negative/positive controls (e.g., chloroquine). Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Data Interpretation : If IC₅₀ values conflict, validate via dose-response curves and molecular docking studies to assess binding affinity to heme targets .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s electronic properties and reactivity?

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Methoxy groups increase electron donation to the pyridinium ring, enhancing stability, while ethoxy groups may sterically hinder reactivity .
  • Experimental Validation : Compare Hammett constants (σ) of substituents to correlate with reaction rates in nucleophilic substitution assays .

Methodological Considerations

Q. What precautions are essential for handling hygroscopic derivatives of this compound?

  • Store the compound under inert gas (N₂/Ar) in sealed vials with desiccants (silica gel). For hygroscopic bromide salts, avoid prolonged exposure to humidity during weighing by using gloveboxes .

Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?

  • Conduct PXRD on bulk samples to match experimental patterns with single-crystal data. Thermal analysis (DSC/TGA) identifies polymorph transitions via endothermic peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.